molecular formula C7H18N2O B1266512 1-Amino-3-(diethylamino)propan-2-ol CAS No. 6322-01-6

1-Amino-3-(diethylamino)propan-2-ol

Cat. No.: B1266512
CAS No.: 6322-01-6
M. Wt: 146.23 g/mol
InChI Key: LEJMOTVCCRDZNE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Amino-3-(diethylamino)propan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with threonine-phosphate decarboxylase, an enzyme involved in the biosynthesis of cobalamin (vitamin B12). The interaction between this compound and this enzyme leads to the production of the O-phosphate ester from threonine . Additionally, this compound can act as a buffer and solubilizer of oils and fats, making it useful in various biochemical applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit choline uptake, which can affect cell signaling and neurotransmitter synthesis . Moreover, its role as a solubilizer can impact cellular lipid metabolism and membrane integrity .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it inhibits choline uptake by binding to choline transporters . Additionally, it can undergo post-translational modifications that affect its activity and function within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptation to its presence while others exhibit toxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild inhibitor of choline uptake, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a noticeable biological response . Toxicity studies have shown that high doses can lead to cellular damage and organ dysfunction in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for the synthesis of various biomolecules, including cobalamin. The compound also interacts with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s solubility in water and other solvents allows it to be distributed throughout the cellular environment, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its activity and function, as it may interact with different biomolecules in various cellular compartments .

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-3-(diethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJMOTVCCRDZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871161
Record name 1-Amino-3-diethylaminopropan-2-ol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-01-6
Record name 1-Amino-3-(diethylamino)-2-propanol
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 6322-01-6
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 1-amino-3-diethylaminopropan-2-ol
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Synthesis routes and methods

Procedure details

To the ice-cold solution of ammonium hydroxide (25 mL, 159 mmole) of 25% (w/w) was added glycidyldiethylamine dropwise (3.2 g, 24.8 mmol) over 10 minutes. The reaction mixture was stirred at 0-5° C. for 1 hour and then room temperature for 14 hours. The resulting reaction mixture was evaporated and distilled (84-90° C. at 500-600 mT) to yield 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92%). MS m/z 147 ([M+1]−).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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